molecular formula C22H40N6O8 B14223498 Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-threonine CAS No. 823233-36-9

Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-threonine

Katalognummer: B14223498
CAS-Nummer: 823233-36-9
Molekulargewicht: 516.6 g/mol
InChI-Schlüssel: VODBDZJOCGTPGB-QNXNBDFTSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-threonine is a peptide compound composed of five amino acids: glycine, L-glutamine, L-valine, L-isoleucine, and L-threonine. This compound is part of a larger class of peptides that have significant biological activity and potential therapeutic applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-threonine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process involves:

    Coupling: Each amino acid is coupled to the growing chain using a coupling reagent such as HBTU or DIC.

    Deprotection: The protecting group (usually Fmoc) is removed using a base like piperidine.

    Cleavage: The completed peptide is cleaved from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and rigorous purification techniques such as high-performance liquid chromatography (HPLC).

Analyse Chemischer Reaktionen

Types of Reactions

Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-threonine can undergo various chemical reactions, including:

    Oxidation: This reaction can affect the amino acid side chains, particularly those containing sulfur or aromatic groups.

    Reduction: Reduction reactions can be used to modify disulfide bonds within the peptide.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of sulfoxides or sulfonic acids, while reduction can result in the cleavage of disulfide bonds.

Wissenschaftliche Forschungsanwendungen

Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-threonine has several scientific research applications:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in cellular signaling and protein interactions.

    Medicine: Potential therapeutic applications in treating diseases related to peptide dysfunction.

    Industry: Utilized in the development of peptide-based drugs and biomaterials.

Wirkmechanismus

The mechanism of action of Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-threonine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can modulate biological pathways by binding to these targets, leading to changes in cellular processes. The exact pathways and targets depend on the specific biological context in which the peptide is used.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-serine
  • Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-alanine
  • Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-phenylalanine

Uniqueness

Glycyl-L-glutaminyl-L-valyl-L-isoleucyl-L-threonine is unique due to its specific amino acid sequence, which imparts distinct biological activity and stability. The presence of threonine, with its hydroxyl group, can influence the peptide’s solubility and interaction with other molecules, making it particularly valuable in certain research and therapeutic applications.

Eigenschaften

CAS-Nummer

823233-36-9

Molekularformel

C22H40N6O8

Molekulargewicht

516.6 g/mol

IUPAC-Name

(2S,3R)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-5-amino-2-[(2-aminoacetyl)amino]-5-oxopentanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C22H40N6O8/c1-6-11(4)17(21(34)28-18(12(5)29)22(35)36)27-20(33)16(10(2)3)26-19(32)13(7-8-14(24)30)25-15(31)9-23/h10-13,16-18,29H,6-9,23H2,1-5H3,(H2,24,30)(H,25,31)(H,26,32)(H,27,33)(H,28,34)(H,35,36)/t11-,12+,13-,16-,17-,18-/m0/s1

InChI-Schlüssel

VODBDZJOCGTPGB-QNXNBDFTSA-N

Isomerische SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCC(=O)N)NC(=O)CN

Kanonische SMILES

CCC(C)C(C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCC(=O)N)NC(=O)CN

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.